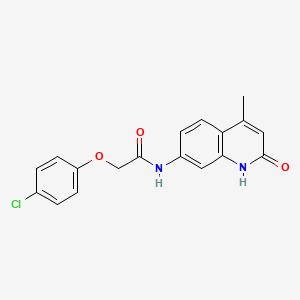
2-(4-chlorophenoxy)-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C18H15ClN2O3 and its molecular weight is 342.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiviral and Neuroprotective Effects
Research has demonstrated the therapeutic efficacy of anilidoquinoline derivatives in treating viral infections such as Japanese encephalitis. For instance, one study highlighted a compound's significant antiviral and antiapoptotic effects in vitro, which translated into reduced viral load and increased survival rates in infected mice models (Joydeep Ghosh et al., 2008). These findings suggest that structurally similar compounds, including 2-(4-chlorophenoxy)-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide, may possess antiviral properties worthy of further investigation.
Antitubercular Activity
The antimicrobial potential of quinoline derivatives extends to combating Mycobacterium tuberculosis. A study on 2-(quinolin-4-yloxy)acetamides revealed their potent in vitro inhibitory action against both drug-susceptible and drug-resistant strains of M. tuberculosis, with minimal toxicity observed in mammalian cell lines (K. Pissinate et al., 2016). These compounds were also effective in infected macrophages, suggesting their potential as leads for developing new antitubercular agents.
Fluorescent Properties for Chemical Analysis
The fluorescent properties of certain quinoline amide derivatives have been explored, with findings indicating their utility in chemical analysis and sensor technology. One study synthesized aryl amide ligands, which, when complexed with lanthanide ions, exhibited enhanced fluorescence intensity and quantum yield, suggesting applications in materials science and bioimaging (Wei-Na Wu et al., 2008).
Antimicrobial and Antifungal Agents
Further research into quinoxaline derivatives, closely related to quinoline compounds, has identified their potential as antimicrobial and antifungal agents. A particular study synthesized derivatives that showed significant activity against various bacterial and fungal strains, highlighting the versatility of quinoline-based compounds in addressing diverse microbial threats (Shiv Kumar et al., 2012).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-methyl-2-oxo-1H-quinolin-7-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-8-17(22)21-16-9-13(4-7-15(11)16)20-18(23)10-24-14-5-2-12(19)3-6-14/h2-9H,10H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHROGLXXKYVNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
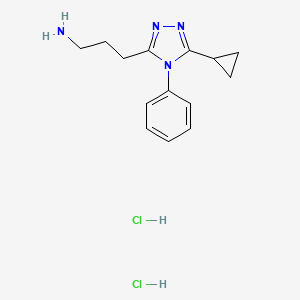

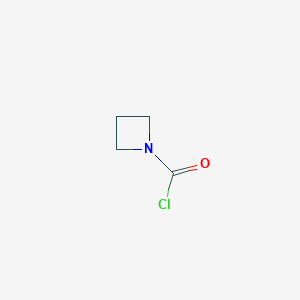
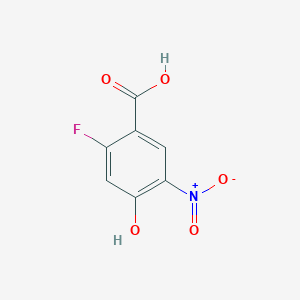
![2,6-difluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2933922.png)
![1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime](/img/structure/B2933923.png)
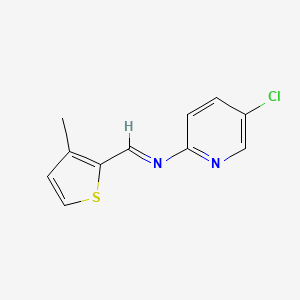
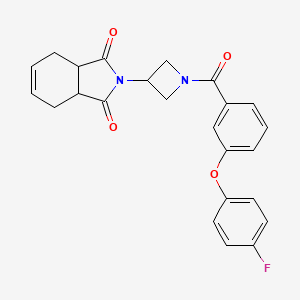
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2933926.png)
![N-(2,4-dimethoxyphenyl)-2-[[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2933933.png)

![6-methyl-4-oxo-N-(3-pyridylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2933937.png)
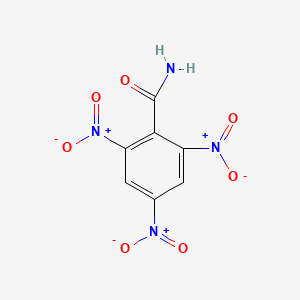
![(E)-3-(furan-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acrylamide](/img/structure/B2933939.png)
